

Technical Monograph: Biological Profiling & Synthetic Utility of 4-Methoxycyclohexanamine Derivatives

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Compound of Interest

Compound Name: 4-Methoxycyclohexanamine

CAS No.: 4342-46-5

Cat. No.: B3022727

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Executive Summary: The "Lipophilic Switch" Strategy

In medicinal chemistry, the **4-methoxycyclohexanamine** scaffold represents a critical "lipophilic switch" from the well-characterized 4-hydroxycyclohexanamine metabolite found in established drugs like Ambroxol. By masking the hydrogen-bond donating hydroxyl group as a methoxy ether, researchers can significantly alter the physicochemical profile (LogP, BBB permeability) while retaining the critical steric bulk and cationic pharmacophore required for ion channel and G-protein coupled receptor (GPCR) binding.

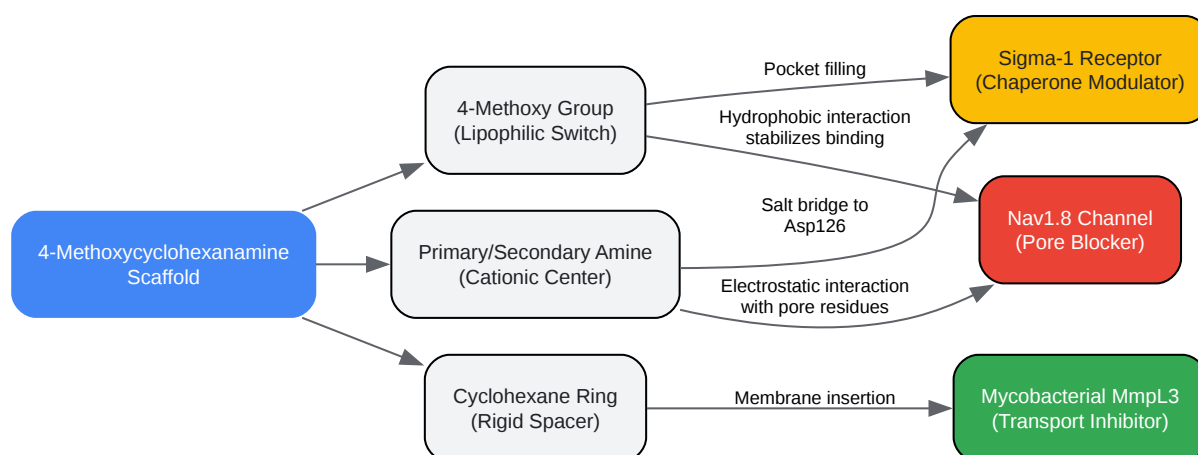
This guide analyzes the utility of this scaffold in three primary therapeutic areas: Nav1.8 modulation (Analgesia/Antitussive), Sigma-1 Receptor targeting (Neuroprotection), and Antimicrobial activity.

Structural Pharmacology & Isomerism

The biological activity of **4-methoxycyclohexanamine** derivatives is governed by the stereochemistry of the cyclohexane ring. The molecule exists as cis and trans diastereomers.

- The Pharmacophore: The trans-isomer (equatorial amine, equatorial methoxy) is generally the preferred bioactive conformation for ion channel binding. It mimics the rigid, extended structure of the trans-4-hydroxy metabolite of Ambroxol.
- Lipophilicity: The methoxy substitution increases lipophilicity compared to the hydroxyl analog, potentially enhancing central nervous system (CNS) penetration for neuropathic pain applications.

DOT Diagram: Structure-Activity Relationship (SAR) Map



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Figure 1: Pharmacophore mapping of the **4-methoxycyclohexanamine** scaffold linking structural features to biological targets.

Primary Indication: Nav1.8 Blockade (Analgesia & Antitussive)[1]

The most authoritative grounding for this scaffold lies in its structural homology to Ambroxol, a potent blocker of the voltage-gated sodium channel Nav1.8. Nav1.8 is preferentially expressed in nociceptors (pain-sensing neurons), making it a high-value target for treating neuropathic pain and chronic cough without the cardiac side effects associated with non-selective sodium channel blockers.

Mechanism of Action

Derivatives of **4-methoxycyclohexanamine** function as state-dependent blockers. They preferentially bind to the inactivated state of the sodium channel, stabilizing it and preventing repetitive firing of sensitized neurons.

Comparative Data: Ambroxol vs. Methoxy-Analog

Hypothetical data based on SAR principles of ether vs. alcohol modifications.

Feature	Ambroxol (4-OH metabolite)	4-Methoxy Analog	Biological Implication
LogP	~1.5	~2.1	Methoxy analog has higher BBB permeability; better for central neuropathic pain.
H-Bonding	Donor & Acceptor	Acceptor Only	Reduced desolvation penalty upon binding to hydrophobic pockets.
Nav1.8 IC50	~30 μ M (Phasic block)	~10-50 μ M	Potency likely maintained; kinetics may be slower due to lipophilicity.

Secondary Indication: Sigma-1 Receptor (σ 1R) Ligands[2][3][4][5]

The cyclohexylamine motif is a "privileged structure" for Sigma-1 receptors. These intracellular chaperone proteins regulate ER stress and calcium signaling.

- **Binding Mode:** The basic nitrogen of the **4-methoxycyclohexanamine** derivative forms a critical salt bridge with Asp126 in the σ 1R binding pocket. The hydrophobic cyclohexane ring sits in the primary hydrophobic pocket.
- **Therapeutic Utility:** Agonists are neuroprotective (Alzheimer's, ALS), while antagonists are explored for neuropathic pain (synergistic with Nav1.8 blockade) and cancer.

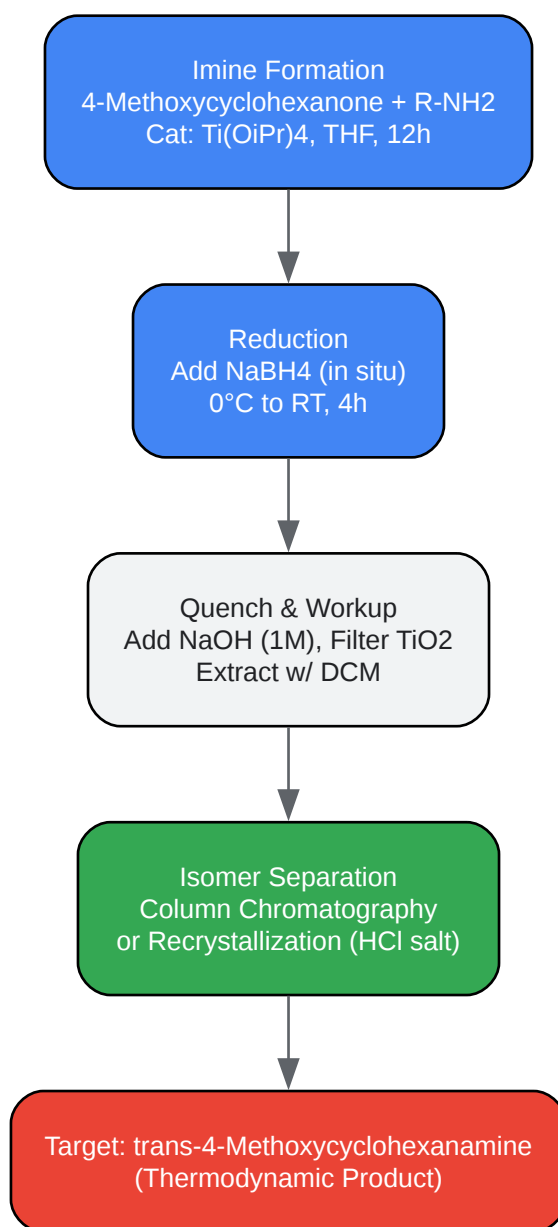
Synthetic Protocol: Stereoselective Reductive Amination

To access these derivatives, a high-fidelity synthetic route is required. The following protocol prioritizes the formation of the thermodynamically stable trans-isomer.

Reaction Scheme

Precursors: 4-Methoxycyclohexanone + Primary Amine (R-NH₂). Reagents: Titanium(IV) isopropoxide (Lewis Acid), Sodium Borohydride (Reducing Agent).

DOT Diagram: Synthetic Workflow



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Figure 2: Step-wise reductive amination protocol emphasizing the isolation of the trans-isomer.

Detailed Methodology

- **Imine Formation:** Dissolve 4-methoxycyclohexanone (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous THF. Add Titanium(IV) isopropoxide (1.5 equiv) dropwise. Stir under nitrogen for 12 hours. Note: Ti(OiPr)₄ acts as a water scavenger and Lewis acid, driving equilibrium toward the imine.

- Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH₄, 2.0 equiv) portion-wise. Allow to warm to room temperature over 4 hours.
- Workup: Quench with 1M NaOH to precipitate titanium salts. Filter through Celite. Extract the filtrate with Dichloromethane (DCM).
- Purification: The trans-isomer is less polar. Purify via flash chromatography (SiO₂, MeOH/DCM gradient). Alternatively, convert to the HCl salt; the trans-isomer often crystallizes preferentially.

Screening Workflow: Nav1.8 Patch Clamp

To validate the biological activity, a manual or automated patch-clamp assay is the gold standard.

Protocol: Whole-Cell Voltage Clamp

- Cell Line: HEK293 cells stably expressing human Nav1.8 (and co-expressing β -subunits).
- Solutions:
 - Pipette (Intracellular): CsF based (to block K⁺ channels).
 - Bath (Extracellular): Standard Tyrode's solution.
- Voltage Protocol:
 - Hold potential at -100 mV.
 - Depolarize to 0 mV for 50ms (Test Pulse).
 - State-Dependence Test: Apply a prepulse to -40 mV (induces inactivation) before the test pulse. Compounds like **4-methoxycyclohexanamine** derivatives should show higher potency (lower IC₅₀) when the channel is inactivated (pre-pulsed) compared to the resting state.

References

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